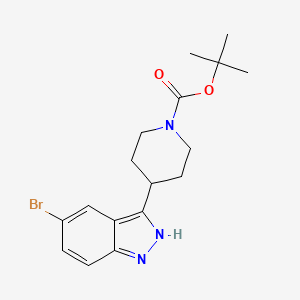

tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Mecanismo De Acción

1: Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Link 2: A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 42. Link 3: Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-ynyl]-1H-indazole-3-carboxylate. Russian Journal of Organic Chemistry, 58(6), 601. Link 4: Recent synthetic approaches to 1H- and 2H-indazoles (microreview). Chemistry of Heterocyclic Compounds, 56(12), 1405-1410. Link

Métodos De Preparación

The synthesis of tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Coupling with Piperidine: The brominated indazole is then coupled with tert-butyl 4-piperidine-1-carboxylate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Análisis De Reacciones Químicas

tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the indazole or piperidine rings.

Aplicaciones Científicas De Investigación

tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.

Biological Studies: It is used in biological studies to investigate the effects of indazole derivatives on different biological targets, such as enzymes and receptors.

Chemical Biology: The compound is used as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

Comparación Con Compuestos Similares

tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

tert-Butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate: This compound has a fluorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate: This compound has a chlorine atom instead of a bromine atom, which can also influence its chemical and biological properties.

tert-Butyl 4-(5-iodo-1H-indazol-3-yl)piperidine-1-carboxylate: This compound has an iodine atom instead of a bromine atom, which can impact its reactivity and interactions with biological targets.

Actividad Biológica

Tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C17H22BrN3O2

- Molecular Weight : 380.28 g/mol

- CAS Number : 1198284-77-3

- Purity : >95% (HPLC)

The biological activity of this compound is largely attributed to its interaction with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. The indazole moiety is recognized for its role in modulating protein interactions, which can lead to significant pharmacological effects.

Biological Activity Overview

Research indicates that compounds within the indazole class exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activities of this compound are summarized in the following table:

Case Studies and Research Findings

-

Anticancer Activity :

A study evaluated the compound's efficacy against several cancer cell lines, demonstrating potent inhibition of Pim kinases, which are implicated in cancer cell survival and proliferation. The compound showed IC50 values ranging from 30 to 100 nM, indicating strong potential as an anticancer agent . -

Antimicrobial Properties :

In vitro assays indicated that this compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) was reported to be less than 100 nM for several pathogens . -

Inflammatory Response Modulation :

Preliminary studies suggest that the compound may modulate cytokine release in inflammatory models, although specific IC50 values were not provided. This indicates its potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The presence of the bromine atom at the 5-position of the indazole ring is crucial for enhancing the compound's binding affinity to target proteins. Variations in substituents on the piperidine ring also affect biological activity and selectivity for different targets.

Propiedades

IUPAC Name |

tert-butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYHPNZDIXLONJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678107 |

Source

|

| Record name | tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198284-77-3 |

Source

|

| Record name | tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.